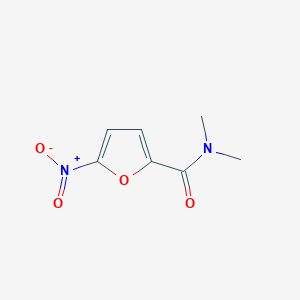

2-Furancarboxamide, N,N-dimethyl-5-nitro-

Description

Overview of Furan-Containing Heterocycles in Contemporary Medicinal Chemistry and Materials Science

Furan (B31954) is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. wikipedia.orgbritannica.com This ring system is a cornerstone in the field of medicinal chemistry, serving as a privileged scaffold in a multitude of bioactive compounds. slideshare.netyoutube.com The modest aromaticity of the furan ring, with a resonance energy significantly lower than that of benzene, contributes to its unique reactivity and makes it a versatile synthetic intermediate. youtube.com

In medicinal chemistry, furan derivatives have demonstrated a vast spectrum of pharmacological activities. They are integral components of drugs with antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties. slideshare.net The incorporation of the furan nucleus into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile.

In the realm of materials science, furan and its derivatives serve as important monomers for the synthesis of advanced polymers. For instance, furfural (B47365), a key furan derivative obtained from agricultural biomass, is a precursor to tetrahydrofuran, which is used in the production of polymers like nylon. britannica.com The potential of furan-based compounds in the development of sustainable and renewable materials continues to be an active area of research.

Significance of Carboxamide Linkages in the Design of Bioactive Molecules

The carboxamide group (-CO-N<) is one of the most fundamental and prevalent functional groups in biologically active molecules, including pharmaceuticals and natural products. Its importance stems from a combination of high chemical stability and specific molecular recognition capabilities. The stability of the amide bond is a result of resonance delocalization, which imparts a partial double-bond character to the C-N bond, restricting rotation and creating a planar geometry.

This structural rigidity and the presence of both a hydrogen bond donor (in primary and secondary amides) and a hydrogen bond acceptor (the carbonyl oxygen) make the carboxamide group a critical pharmacophore for mediating interactions with biological targets such as enzymes and receptors. These hydrogen bonding interactions are essential for the binding affinity and selectivity of many drugs. The combination of aryl fragments and carboxamide linkages is a particularly attractive strategy in medicinal chemistry for developing compounds with a wide array of pharmacological activities. nih.gov

Rationalization of Nitro Group and N,N-Dimethyl Substitution in Targeted Molecular Design

The strategic placement of specific functional groups is a key principle in targeted molecular design, aimed at optimizing a compound's activity, selectivity, and metabolic stability.

Nitro Group (-NO₂): The 5-nitro group on the furan ring is a crucial feature, particularly in the design of antimicrobial agents. The 5-nitrofuran moiety is a well-established "warhead" in medicinal chemistry. nih.gov Its mechanism of action typically involves the enzymatic reduction of the nitro group within the target pathogen's cell by nitroreductase enzymes. nih.gov This bio-reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates and radical species that can damage cellular macromolecules, including DNA, leading to cell death. nih.gov This prodrug strategy provides a degree of selectivity towards microbial cells that possess the necessary activating enzymes.

N,N-Dimethyl Substitution: The substitution of the carboxamide nitrogen with two methyl groups (N,N-dimethyl) serves several purposes in molecular design.

Elimination of Hydrogen Bond Donation: A tertiary amide, such as an N,N-dimethylcarboxamide, cannot act as a hydrogen bond donor. This can be a deliberate design choice to prevent certain interactions with a biological target or to block metabolic pathways involving the amide N-H group.

Enhanced Metabolic Stability: The N,N-dimethyl group can sterically hinder enzymatic hydrolysis of the amide bond, potentially increasing the compound's metabolic stability and prolonging its duration of action.

The table below summarizes the roles of the key functional moieties within the target compound.

| Functional Group | Key Characteristics & Role in Molecular Design |

| Furan Ring | Aromatic heterocyclic scaffold; versatile synthetic intermediate; core structure in many bioactive compounds. |

| Carboxamide Linkage | Chemically stable linker; provides structural rigidity; acts as a hydrogen bond acceptor for target binding. |

| 5-Nitro Group | Strong electron-withdrawing group; acts as a bio-reducible "warhead" for antimicrobial activity (prodrug). |

| N,N-Dimethyl Group | Increases lipophilicity; removes H-bond donor capability; can enhance metabolic stability. |

Contextualization of 2-Furancarboxamide, N,N-dimethyl-5-nitro- as a Representative Chemical Probe for Research

While extensive biological data for 2-Furancarboxamide, N,N-dimethyl-5-nitro- is not widely published, its structure positions it as an exemplary chemical probe for investigating biological systems. The compound is a member of the broader class of 5-nitrofuran amides and hydrazones, which are actively studied for their potent antimicrobial and antitubercular activities. nih.govmdpi.com

As a chemical probe, this molecule can be utilized in several research contexts:

Studying Nitroreductase Enzymes: It can serve as a substrate for bacterial and parasitic nitroreductases, enabling the study of these enzymes' kinetics, substrate specificity, and mechanism of action.

Investigating Drug Resistance: It can be used to explore mechanisms of resistance to nitroaromatic drugs in microorganisms.

Scaffold for Drug Discovery: The compound represents a valuable scaffold that combines the 5-nitrofuran pharmacophore with a tunable carboxamide linker. Researchers can synthesize analogues by modifying the N,N-dimethyl groups or other parts of the molecule to optimize activity against specific pathogens, such as those in the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov

In essence, 2-Furancarboxamide, N,N-dimethyl-5-nitro- embodies a rational design strategy, integrating a bio-activatable warhead with functionalities that modulate its physicochemical and pharmacokinetic properties, making it a valuable tool for fundamental research and a promising starting point for therapeutic development.

Structure

3D Structure

Properties

CAS No. |

943-35-1 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C7H8N2O4/c1-8(2)7(10)5-3-4-6(13-5)9(11)12/h3-4H,1-2H3 |

InChI Key |

AVZFLMSJRBHMDP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Furancarboxamide, N,n Dimethyl 5 Nitro and Its Analogues

Conventional Synthetic Pathways to 2-Furancarboxamide, N,N-dimethyl-5-nitro- Core Structure

The conventional synthesis of 2-Furancarboxamide, N,N-dimethyl-5-nitro- is typically approached in a stepwise manner, starting from readily available furan (B31954) derivatives like 2-furoic acid. This approach involves the sequential formation of the amide bond, followed by the introduction of the nitro group at the C-5 position of the furan ring.

The formation of the N,N-dimethylcarboxamide group is a crucial first step. This transformation is generally achieved by converting 2-furoic acid into a more reactive acyl donor, which then reacts with dimethylamine (B145610).

A common and effective method involves the conversion of 2-furoic acid to 2-furoyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with dimethylamine to form the desired N,N-dimethyl-2-furancarboxamide. This method is often high-yielding and applicable to a wide range of amines. nii.ac.jp

Alternatively, direct amidation of 2-furoic acid with dimethylamine can be accomplished using coupling agents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Table 1: Conventional Amidation Methods for 2-Furoic Acid

| Method | Activating Agent | Amine Source | General Conditions | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Dimethylamine (gas or solution) | Two-step process; reaction of acid chloride with amine is typically fast at low temperatures. | nii.ac.jp |

| Peptide Coupling | EDC/HOBt or DCC | Dimethylamine hydrochloride with a base | One-pot reaction at room temperature in an inert solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). | General Coupling Protocol |

Nitration of the furan ring is a classic electrophilic aromatic substitution. The furan ring is sensitive to strong acids and oxidizing agents, necessitating the use of mild nitrating conditions to avoid degradation. pharmaguideline.com The carboxamide group at the C-2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack but directs incoming electrophiles to the C-5 position.

A standard reagent for the nitration of sensitive aromatic compounds, including furan, is acetyl nitrate (B79036) (CH₃COONO₂). pharmaguideline.com It is typically generated in situ by reacting nitric acid with acetic anhydride (B1165640) at low temperatures (e.g., below 0 °C). The reaction of N,N-dimethyl-2-furancarboxamide with acetyl nitrate selectively yields the 5-nitro derivative. Careful control of the reaction temperature is critical to prevent the formation of byproducts and ring-opening. pharmaguideline.com

The N,N-dimethylamino functionality can be incorporated through two primary strategies: direct amidation or stepwise N-methylation.

Direct Amidation: As detailed in section 2.1.1, the most straightforward approach is the reaction of an activated 2-furoic acid derivative (which may or may not already contain the 5-nitro group) with dimethylamine. If starting with 5-nitro-2-furoic acid, this single step completes the synthesis of the target molecule.

Stepwise N-Methylation: An alternative route involves first synthesizing the primary amide (2-furancarboxamide, 5-nitro-) or the secondary N-methyl amide, followed by methylation to introduce the second methyl group. This can be advantageous if the primary or secondary amide is more readily available. However, selective N-alkylation of amides can be challenging, as O-alkylation can occur as a competing side reaction. scientificupdate.com

Classical Methylation: Reagents like methyl iodide (MeI) in the presence of a base (e.g., NaH) can be used, but may lead to a mixture of N- and O-methylated products. scientificupdate.com

Selective Methylation: Modern methods offer improved selectivity. For instance, using phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent allows for monoselective N-methylation of amides under specific conditions. nih.gov Another advanced procedure involves a two-step, one-pot process using HMDS and chloromethyldimethylsilyl chloride, followed by treatment with a fluoride (B91410) source like cesium fluoride, to selectively produce the N-methylated amide. scientificupdate.com

Advanced Synthetic Strategies for Furan-Carboxamide Architectures

Modern organic synthesis seeks to improve efficiency through novel reaction pathways. For furan-carboxamide structures, advanced strategies like C-H functionalization and multicomponent reactions offer powerful alternatives to conventional linear syntheses.

Direct C-H functionalization is a highly atom-economical strategy for modifying core structures without the need for pre-functionalized starting materials. nih.gov The furan ring, while sensitive, can undergo C-H activation with appropriate transition-metal catalysts. nih.govresearchgate.net The carboxamide group can serve as an effective directing group, guiding the catalyst to a specific C-H bond and ensuring regioselectivity. rsc.org

For N-substituted 2-furancarboxamides, the amide functionality can direct a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to functionalize the adjacent C-3 position. While direct C-H functionalization at the C-5 position is less common due to electronic preferences, this methodology is powerful for creating analogues of the target compound. For example, by installing a suitable directing group on the amide nitrogen, such as an 8-aminoquinoline (B160924) (AQ) group, palladium-catalyzed C-H arylation can be directed to the C-3 position of a benzofuran-2-carboxamide (B1298429) scaffold. mdpi.com This principle can be extended to furan systems to build molecular complexity.

Table 2: Examples of Metal-Catalyzed C-H Functionalization on Furan and Related Scaffolds

| Substrate Type | Directing Group | Catalyst | Transformation | Position Functionalized | Reference |

|---|---|---|---|---|---|

| Benzofuran-2-carboxamide | 8-Aminoquinoline (AQ) | Pd(OAc)₂ | Arylation | C-3 | mdpi.com |

| 2-Furoate | Carboxylate | None (Base-Promoted) | Carboxylation | C-5 | stanford.edu |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a rapid route to complex molecular architectures. nih.gov While a specific MCR to directly synthesize 2-Furancarboxamide, N,N-dimethyl-5-nitro- is not prominently documented, the principles of MCRs can be applied to construct the furan-carboxamide core.

Reactions like the Ugi or Passerini MCRs are renowned for their ability to generate amide-containing structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide (Ugi reaction). nih.gov By employing a furan-based starting material, such as 2-furfural, it is possible to assemble a complex furan-amide scaffold in a single step. acs.org For instance, an Ugi reaction involving 2-furfural, dimethylamine, a carboxylic acid, and an isocyanide would yield a product containing both the N,N-dimethylamide and the furan ring, which could then be further modified (e.g., through nitration) to achieve the final target structure. This approach significantly shortens the synthetic sequence compared to conventional methods.

Derivatization and Structural Modification of the 2-Furancarboxamide, N,N-dimethyl-5-nitro- Scaffold

The structural modification of the 2-Furancarboxamide, N,N-dimethyl-5-nitro- scaffold is a key strategy for the development of new chemical entities with potentially enhanced characteristics. These modifications can be broadly categorized into two main areas: systematic exploration of substituent effects on the furan ring and the modification and optimization of the amide side chain.

Systematic Exploration of Substituent Effects on the Furan Ring

The introduction of various functional groups onto the furan ring of 5-nitrofuran derivatives has been a subject of significant research to understand the structure-activity relationships. Late-stage functionalization (LSF) has emerged as a powerful tool for the direct modification of such scaffolds. nih.gov This approach allows for the introduction of diverse chemical moieties onto the core structure, enabling a systematic study of their effects.

For instance, copper-catalyzed C-H late-stage functionalization has been successfully employed to modify 5-nitrofuran drugs. nih.gov This methodology has facilitated a range of chemical transformations, including hydroxylation, methylation, azidation, cyanation, and arylation. nih.gov The strategic placement of these substituents can significantly influence the electronic properties, steric profile, and ultimately the biological activity of the parent molecule.

A study on related 5-nitrothiazole (B1205993) analogues demonstrated that the introduction of a 4-chloro substituent can impart both steric and electronic effects. nih.gov This substitution can force the 5-nitro group slightly out-of-plane with the heterocyclic ring, which may alter the molecule's resonance stability and biological activity. nih.gov Such findings underscore the importance of the spatial arrangement of substituents on the nitro-containing ring. The 5-nitro group itself is often crucial for the activity of this class of compounds. nih.gov

The following table summarizes various substituents that have been introduced onto the 5-nitrofuran scaffold and the synthetic methods employed:

| Substituent | Position of Modification | Synthetic Method | Reference |

| Hydroxyl | C-H bond on the scaffold | Cu(I)-catalyzed C-H LSF | nih.gov |

| Methyl | C-H bond on the scaffold | Cu(I)-catalyzed C-H LSF | nih.gov |

| Azido | C-H bond on the scaffold | Cu(I)-catalyzed C-H LSF | nih.gov |

| Cyano | C-H bond on the scaffold | Cu(I)-catalyzed C-H LSF | nih.gov |

| Aryl | C-H bond on the scaffold | Cu(I)-catalyzed C-H LSF | nih.gov |

| Chloro | 4-position of a thiazole (B1198619) analogue | Not specified | nih.gov |

Modification and Optimization of the Amide Side Chain

The amide side chain of 2-Furancarboxamide, N,N-dimethyl-5-nitro- represents another critical site for structural modification to fine-tune the molecule's properties. The nature of the substituents on the amide nitrogen can influence factors such as solubility, membrane permeability, and interaction with biological targets.

The synthesis of various 5-nitrofuran-2-carboxamide derivatives has been achieved by activating the 5-nitro-furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a suitable amine. mdpi.com This versatile method allows for the introduction of a wide array of functionalities on the amide side chain.

For example, derivatives incorporating imidazole (B134444) and pyridine (B92270) moieties have been synthesized, such as N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide. mdpi.com These modifications introduce basic nitrogen atoms, which can alter the compound's acid-base properties and potential for hydrogen bonding.

The following table provides examples of different amide side chains that have been synthesized from 5-nitrofuran-2-carboxylic acid:

| Amine Moiety | Resulting Amide Derivative | Synthetic Method | Reference |

| 3-(1H-imidazol-1-yl)propan-1-amine | N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | CDI activation of carboxylic acid | mdpi.com |

| 2-(pyridin-2-yl)ethan-1-amine | 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | CDI activation of carboxylic acid | mdpi.com |

Biocatalytic Approaches in Furan-Carboxamide Synthesis and Modification

In recent years, biocatalysis has gained prominence as a sustainable and efficient alternative to traditional chemical synthesis. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes.

While specific biocatalytic methods for the synthesis of 2-Furancarboxamide, N,N-dimethyl-5-nitro- are not extensively documented, the broader field of enzymatic synthesis of heterocyclic compounds and furan derivatives provides a strong basis for potential applications. For instance, nonribosomal peptide synthetases (NRPSs) are known to assemble amino acids and carboxylic acids into complex natural products, including various heterocycles. nih.gov A monomodular NRPS has been characterized that can generate diverse heterocyclic natural products, showcasing the potential of these enzymes in generating structural diversity. nih.gov

Furthermore, lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated utility in the selective esterification of furan-based polyols. rsc.org This enzyme has been used in the synthesis of biobased aliphatic-aromatic oligoesters, highlighting its potential for catalyzing reactions involving furan rings. rsc.org Such enzymatic strategies could potentially be adapted for the amidation of 5-nitro-2-furoic acid or the modification of the 2-Furancarboxamide, N,N-dimethyl-5-nitro- scaffold itself. The application of biocatalysis in this context could lead to more environmentally friendly and selective synthetic routes.

Advanced Spectroscopic and Structural Elucidation in Research of 2 Furancarboxamide, N,n Dimethyl 5 Nitro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Furancarboxamide, N,N-dimethyl-5-nitro-, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's spatial arrangement.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Furancarboxamide, N,N-dimethyl-5-nitro- is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons and the N,N-dimethylamide group. The furan protons, H3 and H4, form an AX spin system and are anticipated to appear as doublets. Due to the strong electron-withdrawing effect of the nitro group at the C5 position, the H4 proton is expected to be significantly deshielded and resonate at a lower field compared to the H3 proton. The coupling constant between these two protons, ³J(H3-H4), is typically in the range of 3-4 Hz for furan systems.

The N,N-dimethylamide group will present as two distinct singlets for the methyl protons at room temperature due to the restricted rotation around the C-N amide bond. This phenomenon, known as amide bond isomerism, results from the partial double bond character of the C-N bond. The energy barrier to this rotation can be studied by variable temperature NMR experiments.

In the ¹³C NMR spectrum, five distinct signals are expected for the furan ring and the carbonyl carbon, along with two signals for the N-methyl groups. The chemical shifts of the furan carbons are heavily influenced by the substituents. The C5 carbon, bearing the nitro group, is expected to be the most deshielded among the ring carbons. The carbonyl carbon of the carboxamide group will appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 2-Furancarboxamide, N,N-dimethyl-5-nitro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~7.0-7.2 | - | d | ~3.5 |

| H4 | ~7.5-7.7 | - | d | ~3.5 |

| N-CH₃ (syn) | ~2.9-3.1 | ~36-38 | s | - |

| N-CH₃ (anti) | ~3.1-3.3 | ~38-40 | s | - |

| C2 | - | ~158-160 | s | - |

| C3 | - | ~115-117 | d | - |

| C4 | - | ~118-120 | d | - |

| C5 | - | ~150-152 | s | - |

| C=O | - | ~162-164 | s | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments and elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H3 and H4 protons, confirming their scalar coupling and adjacency on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H3 and H4 signals to their respective C3 and C4 carbon signals, and the N-methyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H3 proton to the C2, C4, and C5 carbons, and the H4 proton to the C2, C3, and C5 carbons. The N-methyl protons would show correlations to the carbonyl carbon and the other methyl carbon. These correlations are crucial for establishing the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about the spatial proximity of protons. For the N,N-dimethylamide group, NOE cross-peaks would be expected between the furan ring protons (specifically H3) and one of the N-methyl groups, depending on the preferred conformation around the C2-C(O) bond. This would help in assigning the syn and anti methyl groups relative to the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 2-Furancarboxamide, N,N-dimethyl-5-nitro-, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₇H₈N₂O₄).

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), would offer valuable structural information. The fragmentation pattern of nitrofurans is often characterized by the loss of the nitro group (NO₂) or cleavage of the furan ring. For the target molecule, characteristic fragmentation pathways are expected to include:

Loss of the dimethylamino group (•N(CH₃)₂).

Loss of the entire N,N-dimethylcarboxamide side chain.

Cleavage of the furan ring, leading to smaller fragment ions.

Loss of the nitro group as NO₂ or NO.

Table 2: Predicted HRMS Data and Major Fragments for 2-Furancarboxamide, N,N-dimethyl-5-nitro-

| Ion | Formula | Calculated m/z | Description |

| [M]⁺• | C₇H₈N₂O₄ | 184.0484 | Molecular Ion |

| [M - NO₂]⁺ | C₇H₈N₂O₂ | 138.0586 | Loss of nitro group |

| [M - CON(CH₃)₂]⁺ | C₅H₃NO₂ | 109.0164 | Loss of the N,N-dimethylcarboxamide group |

| [C₄H₂O-C(O)N(CH₃)₂]⁺ | C₇H₈NO₂ | 140.0606 | Furan ring cleavage product |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Vibrational and electronic spectroscopy provide complementary information about the functional groups and the electronic structure of a molecule.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of 2-Furancarboxamide, N,N-dimethyl-5-nitro- would be dominated by characteristic absorption bands of its functional groups. The most prominent peaks are expected to be the asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The carbonyl stretching vibration of the tertiary amide will appear as a strong band around 1630-1670 cm⁻¹. The C-N stretching of the amide and the aromatic C=C and C-O-C stretching vibrations of the furan ring will also be present in the fingerprint region. unimi.it

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum is determined by the electronic transitions within the molecule. The presence of the conjugated system of the furan ring, the carbonyl group, and the nitro group is expected to give rise to intense absorption bands in the UV region. Nitroaromatic compounds typically exhibit strong π → π* transitions. For 2-Furancarboxamide, N,N-dimethyl-5-nitro-, a strong absorption maximum is predicted in the range of 300-350 nm, characteristic of the 5-nitrofuran chromophore. unimi.it

Table 3: Predicted FT-IR and UV-Vis Spectroscopic Data for 2-Furancarboxamide, N,N-dimethyl-5-nitro-

| Spectroscopic Technique | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| FT-IR | ~1650 | C=O stretch (amide) |

| FT-IR | ~1530 | Asymmetric NO₂ stretch |

| FT-IR | ~1350 | Symmetric NO₂ stretch |

| FT-IR | ~1250 | C-N stretch (amide) |

| FT-IR | ~1020 | C-O-C stretch (furan) |

| UV-Vis | ~320 | π → π* transition |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

While a crystal structure for the exact target molecule is not publicly available, analysis of closely related structures, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and 5-(4-nitrophenyl)furan-2-carboxylic acid, provides significant insight into the expected solid-state conformation and packing. mdpi.com

Based on these analogs, the furan ring in 2-Furancarboxamide, N,N-dimethyl-5-nitro- is expected to be nearly planar. The N,N-dimethylcarboxamide group will likely be twisted out of the plane of the furan ring to minimize steric hindrance. The nitro group is also expected to be slightly twisted relative to the furan ring.

Table 4: Predicted Key Geometric Parameters for 2-Furancarboxamide, N,N-dimethyl-5-nitro- (based on analogs)

| Parameter | Predicted Value |

| C2-C3 bond length | ~1.36 Å |

| C3-C4 bond length | ~1.42 Å |

| C4-C5 bond length | ~1.35 Å |

| C5-N(nitro) bond length | ~1.46 Å |

| C2-C(O) bond length | ~1.48 Å |

| C(O)-N(amide) bond length | ~1.34 Å |

| Furan ring planarity | Nearly planar |

| Dihedral angle (Furan ring - Carboxamide) | 20-40° |

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

In the absence of a complete experimental dataset, computational chemistry provides a powerful avenue for predicting and validating spectroscopic parameters. Density Functional Theory (DFT) is a widely used method for calculating molecular properties with a good balance of accuracy and computational cost.

By employing DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), it is possible to:

Optimize the geometry of 2-Furancarboxamide, N,N-dimethyl-5-nitro- to predict bond lengths, bond angles, and dihedral angles.

Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can be correlated with experimental data of analogous compounds to improve their accuracy.

Simulate the FT-IR spectrum by calculating the vibrational frequencies. The calculated frequencies are often scaled to better match experimental values.

Predict the electronic transitions and simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

The comparison of these computationally predicted spectroscopic parameters with the expected values derived from analogous compounds provides a strong validation of the proposed structure and a deeper understanding of the electronic and conformational properties of 2-Furancarboxamide, N,N-dimethyl-5-nitro-. This integrated approach of using analog data and computational chemistry is a cornerstone of modern chemical research, enabling detailed structural elucidation even for compounds with limited experimental characterization.

No Published Computational Studies Found for 2-Furancarboxamide, N,N-dimethyl-5-nitro-

A comprehensive search of available scientific literature and research databases has revealed a significant lack of published studies focusing on the computational chemistry and molecular modeling of the specific compound 2-Furancarboxamide, N,N-dimethyl-5-nitro- . Consequently, the detailed analysis requested, including quantum chemical calculations and molecular docking simulations for this particular molecule, cannot be provided at this time.

The inquiry sought an in-depth examination of the compound's electronic structure, reactivity, and potential interactions with biological targets, structured around a specific outline. This would have included:

Quantum Chemical Calculations:

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and charge transfer characteristics.

Natural Bond Orbital (NBO) analysis for intramolecular interactions.

Electrostatic Potential (ESP) surface mapping to identify reactive sites.

Molecular Docking and Dynamics Simulations:

Protocols for protein and ligand preparation.

Prediction of binding modes and interaction energies.

Therefore, the generation of a scientifically accurate article with detailed research findings, as per the user's request, is not possible without the foundational data from primary research.

Computational Chemistry and Molecular Modeling Studies of 2 Furancarboxamide, N,n Dimethyl 5 Nitro

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Validation of Computational Models through Comparison with Experimental Structural Data

The credibility of any computational model hinges on its ability to accurately reproduce experimental findings. The validation of theoretical models against experimental structural data is a critical step in computational chemistry research. For the class of 5-nitrofuran compounds, to which 2-Furancarboxamide, N,N-dimethyl-5-nitro- belongs, X-ray crystallography provides the definitive experimental determination of the three-dimensional atomic arrangement in the solid state.

A pertinent example of this validation process can be seen in studies of related nitrofuran antibiotics like nitrofurantoin (B1679001) and furazolidone. nih.gov In such studies, the experimentally determined crystal structures serve as a benchmark for validating computational methods such as Density Functional Theory (DFT). nih.gov Researchers can compare key geometric parameters, including bond lengths, bond angles, and torsion angles, obtained from DFT calculations with those from X-ray diffraction data. A high degree of correlation between the computed and experimental values lends confidence to the computational model.

Furthermore, computational methods can be used to analyze and quantify non-covalent interactions within the crystal lattice, which are crucial for understanding the crystal packing and stability. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be employed to characterize hydrogen bonds and other weak interactions. nih.gov The insights gained from these computational analyses can be correlated with experimental data from techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG), which provide information on the thermophysical properties and stability of the compound. nih.gov The agreement between the predicted intermolecular interactions and the observed thermal behavior further validates the computational approach.

The table below illustrates a hypothetical comparison of selected geometric parameters for a 5-nitrofuran derivative, showcasing the validation process.

| Parameter | Experimental (X-ray) | Computational (DFT) | Deviation |

| C2-C3 Bond Length (Å) | 1.36 | 1.37 | 0.01 |

| O1-C2-C3 Bond Angle (°) | 110.5 | 110.7 | 0.2 |

| C5-N1 Bond Length (Å) | 1.48 | 1.49 | 0.01 |

| O2-N1-O3 Bond Angle (°) | 123.0 | 123.2 | 0.2 |

This table is illustrative and does not represent actual data for 2-Furancarboxamide, N,N-dimethyl-5-nitro-.

In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

In silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are powerful tools for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. For 5-nitrofuran derivatives, Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for their antimicrobial effects. researchgate.netacs.orgnih.govnih.gov

These studies typically involve a series of related compounds with varying substituents, and their biological activities (e.g., minimum inhibitory concentration, MIC) are experimentally determined. Computational methods are then used to calculate a range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. Statistical methods, like multiple linear regression, are subsequently employed to build a mathematical model that correlates these descriptors with the observed biological activity.

For 5-nitrofuran derivatives, a key finding from QSAR studies is the critical role of the nitro group. The antimicrobial activity of these compounds is linked to the enzymatic reduction of the nitro group within the target microorganism, leading to the formation of toxic reactive species. researchgate.netresearchgate.net Consequently, electronic parameters that describe the ease of reduction of the nitro group, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Hammett substituent constant (σ), often feature prominently in QSAR models for this class of compounds. acs.orgnih.gov

A typical QSAR equation for a series of 5-nitrofuran derivatives might take the form:

log(1/MIC) = a - bσ + clogP

where:

log(1/MIC) represents the biological activity.

σ is the Hammett constant, an electronic descriptor.

logP is the logarithm of the partition coefficient, a measure of hydrophobicity.

a, b, and c are constants determined by the regression analysis.

Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov

The table below presents hypothetical data from a QSAR study on a series of 5-nitrofuran analogs.

| Compound | Substituent (R) | σ | logP | Experimental log(1/MIC) | Predicted log(1/MIC) |

| 1 | -H | 0.00 | 1.50 | 1.20 | 1.25 |

| 2 | -Cl | 0.23 | 2.10 | 1.05 | 1.08 |

| 3 | -CH3 | -0.17 | 2.00 | 1.45 | 1.42 |

| 4 | -NO2 | 0.78 | 1.30 | 0.80 | 0.75 |

This table is illustrative and does not represent actual data for 2-Furancarboxamide, N,N-dimethyl-5-nitro-.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening and ligand-based design are computational techniques used to identify and design new molecules with desired biological activities. These approaches are particularly valuable in the early stages of drug discovery.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of 5-nitrofuran derivatives, a common target is bacterial nitroreductase, the enzyme responsible for activating these compounds. researchgate.net Molecular docking is a widely used virtual screening technique where the binding mode and affinity of a ligand within the active site of a protein are predicted. researchgate.net By docking a library of compounds into the active site of nitroreductase, researchers can prioritize candidates for experimental testing based on their predicted binding scores. researchgate.net

Ligand-based design , on the other hand, is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. A pharmacophore model can be developed, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. This pharmacophore model can then be used as a query to search 3D databases for new molecules that fit the model. bu.edu.eg

For 5-nitrofuran derivatives, a ligand-based approach could involve building a pharmacophore model based on a series of highly active antimicrobial agents. This model would likely include features corresponding to the 5-nitrofuran core and other key interaction points. New molecular scaffolds could then be designed to incorporate these pharmacophoric features, leading to the synthesis of novel compounds with potentially improved activity or properties. nih.govresearchgate.net

The following table provides an example of results from a virtual screening campaign against a bacterial nitroreductase.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Interactions |

| ZINC12345 | -8.5 | Hydrogen bond with SER40, Pi-stacking with TRP105 |

| ZINC67890 | -8.2 | Hydrogen bond with GLY65, Hydrophobic interactions |

| Reference Inhibitor | -8.0 | Hydrogen bond with SER40 and GLY65 |

| ZINC54321 | -7.9 | Pi-stacking with TRP105 |

This table is illustrative and does not represent actual data for 2-Furancarboxamide, N,N-dimethyl-5-nitro-.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Furan Carboxamide Derivatives

Impact of the N,N-Dimethyl Group on Biological Activity, Target Binding, and Solubility Characteristics

The N,N-dimethyl group on the carboxamide moiety of the title compound significantly influences its physicochemical properties and, consequently, its biological activity. As a tertiary amide, it lacks the hydrogen bond donating capability of a primary or secondary amide. This modification has several key impacts:

Solubility: The replacement of an amide N-H proton with a methyl group can have complex effects on aqueous solubility. While adding a hydrophobic methyl group would be expected to decrease solubility, the reality is often different. For secondary amides that can form intramolecular hydrogen bonds, N-methylation disrupts this interaction. This leads to a loss of planarity and an increase in the water-accessible polar surface area, which can result in a net increase in solubility. In the case of 2-Furancarboxamide, N,N-dimethyl-5-nitro-, the two methyl groups add steric bulk and prevent hydrogen bond donation, which can alter the molecule's interaction with water and biological macromolecules.

Target Binding: The N,N-dimethyl group provides a distinct steric and electronic profile compared to a primary (-NH2) or secondary (-NHR) amide. It cannot act as a hydrogen bond donor, which can be critical for target engagement. If a target's binding pocket requires a hydrogen bond donor at this position, activity may be lost. Conversely, if the pocket is hydrophobic or sterically constrained, the N,N-dimethyl group might establish favorable van der Waals interactions or prevent undesirable binding orientations, thereby enhancing activity or selectivity. researchgate.net

Metabolic Stability: N-methylation is a common strategy in medicinal chemistry to improve metabolic stability. mdpi.com Primary and secondary amides can be susceptible to enzymatic hydrolysis. By converting the amide to a tertiary N,N-dimethylamide, this potential metabolic pathway is blocked, which can lead to a longer biological half-life.

Role of the 5-Nitro Group in Modulating Reactivity, Electronic Properties, and Biological Efficacy

The 5-nitro group is a well-established critical feature for the biological activity of many furan (B31954) derivatives, particularly their antimicrobial effects. researchgate.net Its influence is multifaceted, stemming from its potent electronic and reactive properties.

Electronic Properties: The nitro group is a strong electron-withdrawing group, which significantly modulates the electronic character of the entire furan ring system. researchgate.net This electronic pull influences the molecule's reduction potential, a key factor in its mechanism of action. semanticscholar.org The electron-withdrawing nature of the nitro group affects the polarity and electronic properties of the molecule, which can favor interactions with nucleophilic sites within biological targets like enzymes. nih.govresearchgate.net

Reactivity and Mechanism of Action: The antimicrobial activity of 5-nitrofurans is contingent upon the enzymatic reduction of the nitro group within the target cell. nih.gov This bio-activation, often catalyzed by nitroreductase enzymes, generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. researchgate.netnih.govresearchgate.net These highly reactive molecules are cytotoxic, causing damage to cellular macromolecules like DNA, leading to cell death. nih.govresearchgate.net Therefore, the 5-nitro group acts as a pharmacophore that is essential for the compound's biological effect. researchgate.netnih.gov

Biological Efficacy: Numerous studies have confirmed that the presence of the nitro group at the C-5 position of the furan ring is indispensable for antibacterial activity. researchgate.net Quantitative structure-activity relationship (QSAR) analyses of 5-nitrofuran derivatives have shown that antibacterial activity is strongly correlated with electronic parameters, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). semanticscholar.org These studies indicate that while reduction is a necessary step for activity, it may not be the sole rate-determining one. semanticscholar.org

| Property | Influence of 5-Nitro Group | Consequence for Biological Activity |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing group | Increases the reduction potential of the molecule, facilitating bio-activation. semanticscholar.org |

| Reactivity | Acts as a pro-drug feature; undergoes enzymatic reduction | Forms cytotoxic reactive nitrogen species (e.g., hydroxylamine) that damage cellular components. researchgate.netnih.gov |

| Target Interaction | Modifies the polarity and electronic distribution of the furan ring | Favors interactions with specific amino acids in enzyme active sites. researchgate.net |

| QSAR Correlation | Activity is negatively correlated with electronic parameters (σ, E) | Confirms that the ease of reduction is a key driver of antibacterial efficacy. semanticscholar.org |

Influence of Substituents on the Furan Ring and Amide Moiety on Efficacy and Selectivity

Beyond the core N,N-dimethyl and 5-nitro groups, substitutions on other positions of the furan ring and variations in the amide moiety can fine-tune the pharmacological profile of furan-carboxamide derivatives. Even slight alterations in the substitution pattern can lead to distinguishable differences in biological activities. researchgate.netoup.com

Amide Moiety Substituents: The amide portion of the molecule is a key site for modification to explore SAR. Replacing the N,N-dimethyl groups with other alkyl or aryl substituents can dramatically alter efficacy and selectivity. Studies on diverse furan-2-carboxamides have shown that this position is crucial for activities ranging from antibiofilm to antihyperlipidemic effects. mdpi.comnih.govresearchgate.net For example, designing furan-2-carboxamides as bioisosteric replacements for metabolically labile furanone rings has led to compounds with significant antibiofilm activity against P. aeruginosa. nih.govresearchgate.net

| Amide Moiety (Substituent on Nitrogen) | Observed Biological Activity | Reference Compound Class |

|---|---|---|

| N-Acylcarbohydrazides | Significant antibiofilm activity against P. aeruginosa | Furan-2-Carboxamides nih.govresearchgate.net |

| N-(benzoylphenyl) groups | Potent antihyperlipidemic activity in rats | N-(benzoylphenyl)-2-furamides mdpi.com |

| N-(prop-2-yn-1-yl) group | Intermediate for synthesis of triazoles with antibiofilm activity | Furan-2-Carboxamides nih.gov |

| N-(2-(1H-indol-3-yl)ethyl) group | Cytotoxicity against HeLa cancer cell lines | 5-(hydroxymethyl)furan-2-carboxamides |

Correlation between Molecular Structure and Observed Biological Responses across a Series of Analogues

A clear correlation exists between the molecular structure of 5-nitrofuran analogues and their observed biological activities. QSAR studies have successfully modeled the antibacterial potency of these compounds, providing mathematical expressions that link structural descriptors to biological endpoints like the inhibitory concentration (IC50). semanticscholar.org

For series of 5-nitrofuran derivatives, QSAR equations consistently demonstrate that electronic factors are the primary drivers of activity. The potency against both Gram-positive and Gram-negative bacteria is often described by equations that include terms for the Hammett substituent constant (σ) or the reduction potential (E). semanticscholar.org A key finding from these studies is the general lack of a significant contribution from hydrophobic factors, suggesting that the ability of the molecule to be reduced is more critical than its ability to partition into lipid membranes. semanticscholar.org This underscores the importance of the 5-nitro group's electronic nature in the bio-activation mechanism. These models suggest that structural features governing activity are consistent across different bacterial species. semanticscholar.org

Development of Pharmacophore Models for Targeted Research

Based on the established SAR, a pharmacophore model can be developed to guide the design of new, more potent, and selective furan-carboxamide derivatives. A pharmacophore model identifies the essential molecular features in a three-dimensional arrangement that are responsible for a compound's biological activity.

For a 5-nitro-2-furancarboxamide derivative, a hypothetical pharmacophore model would likely include the following key features:

An Aromatic/Heterocyclic Ring: The furan ring serves as the central scaffold.

A Strong Electron-Withdrawing Group/Hydrogen Bond Acceptor: The 5-nitro group is crucial for the reductive activation and is an essential pharmacophoric element.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Such a model serves as a powerful tool in modern drug discovery. It can be used for virtual screening of large compound libraries to identify new molecules that fit the model, or it can guide the rational design of novel analogues by suggesting specific structural modifications to optimize interactions with the biological target. Molecular docking studies, which predict the binding orientation of a molecule within a target's active site, can further refine and validate these pharmacophore models. nih.govresearchgate.net

Future Directions and Research Perspectives for 2 Furancarboxamide, N,n Dimethyl 5 Nitro

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Furancarboxamide, N,N-dimethyl-5-nitro- and its derivatives will likely pivot towards greener and more efficient chemical processes. Traditional methods for synthesizing nitrofuran compounds can involve harsh nitrating agents and conditions that are challenging to control and may result in poor yields and reproducibility. nih.govchemistryviews.org

Future research should focus on developing robust, automated continuous flow systems. chemistryviews.org Such platforms allow for the safe in situ generation of milder nitrating agents like acetyl nitrate (B79036), minimizing the handling of explosive intermediates and enabling precise control over reaction parameters. nih.govchemistryviews.org This approach has been successfully used to produce other nitrofuran active pharmaceutical ingredients (APIs) with high yields in minutes and could be adapted for the synthesis of 2-Furancarboxamide, N,N-dimethyl-5-nitro-. chemistryviews.org

Furthermore, a significant push towards sustainability involves the use of bio-based resources. Furfural (B47365), a key precursor for the furan (B31954) ring, is derivable from biomass waste, positioning nitrofuran synthesis within a more sustainable, circular economy. nih.govchemistryviews.org Research into novel catalytic systems that can efficiently convert biomass-derived starting materials into the necessary furan intermediates under mild conditions is a key area for advancement.

| Parameter | Traditional Batch Synthesis | Future Flow Synthesis |

|---|---|---|

| Reagents | Harsh nitrating agents (e.g., fuming nitric acid/sulfuric acid) | Milder agents generated in situ (e.g., acetyl nitrate) nih.gov |

| Safety | Risks associated with storing and handling explosive or highly corrosive reagents chemistryviews.org | Enhanced safety through on-demand reagent generation and enclosed systems chemistryviews.org |

| Efficiency | Often lower yields, poor reproducibility, longer reaction times nih.gov | High yields, excellent reproducibility, reaction times of minutes chemistryviews.org |

| Sustainability | High energy consumption, potential for hazardous waste | Use of bio-based feedstocks (e.g., furfural from biomass), potential for solvent recycling nih.gov |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

The biological activity of 5-nitrofuran compounds is predicated on the reductive activation of the nitro group by cellular nitroreductases. nih.govla.govnih.gov This process generates highly reactive intermediates and nitro anion radicals that are believed to inhibit various microbial enzyme systems, particularly those involved in carbohydrate metabolism, and interfere with the synthesis of DNA, RNA, and proteins. nih.govla.govmdpi.com

However, the precise molecular targets and the exact nature of the reactive intermediates for many nitrofuran derivatives, including 2-Furancarboxamide, N,N-dimethyl-5-nitro-, remain incompletely understood. nih.govnih.gov Future research must move beyond this general model to identify the specific enzymes and cellular pathways that are most sensitive to this compound. The discovery of multiple activating enzymes, such as NfsA, NfsB, and the more recently identified AhpF in E. coli, suggests a complex activation network that requires further exploration. asm.orgnih.govnih.gov It is crucial to determine which of these, or other, reductases are most efficient at activating 2-Furancarboxamide, N,N-dimethyl-5-nitro-.

Advanced molecular and cellular techniques will be pivotal. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, could be used to visualize the binding of the activated compound to its target proteins. This would provide an atomic-level understanding of the mechanism of action and could reveal why certain analogues exhibit selectivity for specific pathogens.

| Research Question | Potential Methodologies | Expected Outcome |

|---|---|---|

| Which nitroreductases (e.g., NfsA, NfsB, AhpF) most efficiently activate the compound? | Enzyme kinetics assays with purified recombinant reductases. | Identification of the primary activation pathway(s). nih.gov |

| What are the specific cellular macromolecules (proteins, DNA) targeted by the reactive metabolites? | Affinity chromatography, mass spectrometry-based proteomics (pull-down assays). | A definitive list of molecular targets, clarifying the mechanism of cytotoxicity. |

| What is the precise structure of the reactive intermediates responsible for bioactivity? | Electron spin resonance (ESR) spectroscopy, advanced mass spectrometry. | Characterization of the cytotoxic chemical species. nih.gov |

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Building upon a deeper mechanistic understanding, the rational design of next-generation analogues of 2-Furancarboxamide, N,N-dimethyl-5-nitro- represents a promising frontier. Quantitative Structure-Activity Relationship (QSAR) studies on other 5-nitrofuran derivatives have provided a foundational blueprint for this work. acs.orgnih.govresearchgate.net These studies have consistently shown that the electronic properties of the molecule, such as its reduction potential, are critical determinants of antibacterial activity, whereas factors like hydrophobicity play a less significant role. acs.orgnih.gov

Future design strategies should focus on modifying the molecular periphery of the 2-Furancarboxamide, N,N-dimethyl-5-nitro- scaffold to fine-tune these electronic characteristics. mdpi.com This could involve introducing different substituents on the furan ring or altering the N,N-dimethylamide group. The goal is to create analogues with a reduction potential that is optimized for activation by specific microbial nitroreductases, thereby enhancing potency and selectivity against target pathogens while potentially minimizing activation in human cells. asm.org

In silico tools like induced-fit docking will be invaluable for predicting how newly designed analogues will interact with target enzymes, such as bacterial nitroreductases. nih.govmdpi.com This computational pre-screening can help prioritize the synthesis of compounds with the highest predicted affinity and activity, streamlining the discovery process. asm.org

| Molecular Descriptor | Influence on Activity | Design Implication for Analogues |

|---|---|---|

| Cyclic Voltametric Reduction Potential (E) | Negative correlation (more easily reduced compounds are more active) acs.orgnih.gov | Introduce electron-withdrawing groups to lower the reduction potential. |

| Hammett Substituent Constant (σ) | Negative correlation (substituents that withdraw electron density increase activity) acs.orgnih.gov | Systematically vary substituents to modulate electronic effects. |

| Hydrophobicity Factor | No important contribution found acs.orgnih.gov | Focus on electronic and steric factors rather than lipophilicity. |

Integration of High-Throughput Screening and Omics Technologies in Mechanistic and SAR Studies

To accelerate the discovery and characterization process, future research must integrate high-throughput screening (HTS) and advanced "omics" technologies. bmglabtech.com HTS allows for the rapid, automated testing of large libraries of chemical compounds against specific biological targets. bmglabtech.comnih.gov By developing HTS assays for 2-Furancarboxamide, N,N-dimethyl-5-nitro- and its rationally designed analogues, researchers can quickly identify compounds with desired activity profiles from thousands of candidates. malvernpanalytical.com

Beyond primary screening, omics technologies offer a holistic view of the cellular response to a compound. frontiersin.orgthebioscan.com

Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated in a pathogen upon exposure, pointing to the cellular pathways that are most affected.

Proteomics can identify changes in protein expression levels and post-translational modifications, helping to pinpoint enzyme targets and resistance mechanisms.

Metabolomics analyzes the global changes in small-molecule metabolites, providing a functional readout of the metabolic pathways disrupted by the compound. mdpi.com

Integrating these multi-omics datasets provides a comprehensive, system-level understanding of the compound's mechanism of action, potential off-target effects, and pathways leading to resistance. mdpi.com This deep biological insight is crucial for validating targets identified through other means and for refining the design of next-generation analogues.

| Technology | Specific Application | Goal |

|---|---|---|

| High-Throughput Screening (HTS) | Screening libraries of analogues against target pathogens or specific enzymes. bmglabtech.com | Rapidly identify "hit" compounds with improved potency or selectivity. malvernpanalytical.com |

| Transcriptomics | Analyze changes in mRNA expression in bacteria after compound exposure. | Identify stress response pathways and compensatory mechanisms. |

| Proteomics | Quantify changes in the bacterial proteome. | Identify protein targets and potential biomarkers of activity. |

| Metabolomics | Profile shifts in intracellular metabolite concentrations. | Elucidate the specific metabolic nodes inhibited by the compound. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.